Allyl 2-amino-4-fluorobenzoate
Description
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Structure
3D Structure
Properties
CAS No. |
145219-60-9 |
|---|---|
Molecular Formula |
C10H10FNO2 |
Molecular Weight |
195.19 g/mol |
IUPAC Name |
prop-2-enyl 2-amino-4-fluorobenzoate |
InChI |
InChI=1S/C10H10FNO2/c1-2-5-14-10(13)8-4-3-7(11)6-9(8)12/h2-4,6H,1,5,12H2 |
InChI Key |
LDRNDVPPVZNLNH-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1=C(C=C(C=C1)F)N |
Canonical SMILES |
C=CCOC(=O)C1=C(C=C(C=C1)F)N |
Synonyms |
Benzoic acid, 2-amino-4-fluoro-, 2-propenyl ester (9CI) |
Origin of Product |
United States |
Contextual Significance of Organofluorine Compounds in Advanced Synthesis
Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have a unique and powerful role in modern chemistry. The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. lookchem.com This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. In medicinal chemistry, the strategic placement of fluorine atoms can enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. This has led to a surge in the development of fluorinated pharmaceuticals. In materials science, organofluorine compounds are integral to the creation of polymers with exceptional thermal stability and chemical resistance.
The synthesis of these valuable compounds often relies on the use of specialized fluorinating agents and methodologies. guidechem.com The development of new and efficient ways to introduce fluorine into complex molecules remains an active and important area of research in synthetic organic chemistry.
Role of Benzoate Esters As Synthetic Intermediates and Scaffolds
Benzoate (B1203000) esters are a well-established and highly versatile class of compounds in organic synthesis. ontosight.ai They are commonly used as protecting groups for alcohols due to their general stability under a variety of reaction conditions and the relative ease of their introduction and removal. Beyond this protective role, the ester functionality itself can be a site for various chemical transformations.
Furthermore, the aromatic ring of the benzoate can be functionalized, allowing for the construction of more complex molecular architectures. The inherent reactivity of the ester group, combined with the stability of the benzene (B151609) ring, makes benzoate esters valuable as synthetic intermediates and scaffolds for the assembly of a wide range of organic molecules, from pharmaceuticals to fragrances. ontosight.ai
Integration of Allylic Moieties in Organic Transformations
The allyl group, a C3H5 functional group characterized by a vinyl group attached to a methylene (B1212753) group, is of fundamental importance in organic chemistry. Its presence in a molecule introduces a site of unsaturation that is ripe for a diverse array of chemical transformations. The allylic position is particularly reactive and can undergo a variety of reactions including substitutions, oxidations, and rearrangements.
The ability of the allyl group to participate in transition metal-catalyzed cross-coupling reactions has made it an invaluable tool for the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for the construction of complex molecular skeletons. The versatility of the allylic moiety ensures its continued and widespread use in the synthesis of natural products, polymers, and other functional organic materials.
Overview of Research Trajectories for 2 Amino 4 Fluorobenzoate Derivatives
Esterification Pathways to Allyl 2-amino-4-fluorobenzoate
The formation of the ester linkage in this compound is a critical step, which can be approached through direct protocols or by utilizing a carboxylic acid precursor.
Direct esterification methods involve the reaction of an appropriate aniline (B41778) derivative with an allyl-containing reagent or the direct functionalization of an aromatic C-H bond. One of the most common methods is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This equilibrium-driven process often requires the use of excess alcohol or the removal of water to drive the reaction towards the ester product. masterorganicchemistry.comoperachem.com Typical acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com
Another approach involves the use of activating agents. For instance, N-bromosuccinimide (NBS) has been used to catalyze the esterification of various aryl and alkyl carboxylic acids under mild conditions. mdpi.com This method has been shown to be effective for a range of substrates, although the influence of substituents on the aromatic ring can affect the reaction yield. mdpi.com
The direct acyloxylation of aromatic C-H bonds with carboxylic acids represents a more advanced and atom-economical strategy, often catalyzed by transition metals. researchgate.net While highly efficient, these methods require careful control of reaction conditions to achieve the desired regioselectivity.
| Direct Esterification Method | Typical Reagents | Key Features |
| Fischer-Speier Esterification | Carboxylic Acid, Alcohol, Acid Catalyst (e.g., H₂SO₄, p-TsOH) | Reversible reaction; often requires excess alcohol or water removal. masterorganicchemistry.comoperachem.com |
| N-Bromosuccinimide (NBS) Catalysis | Carboxylic Acid, Alcohol, NBS | Mild reaction conditions. mdpi.com |
| Dicyclohexylcarbodiimide (B1669883) (DCC) Coupling | Carboxylic Acid, Alcohol, DCC, 4-DMAP | Mild, non-acidic conditions; suitable for acid-labile alcohols. orgsyn.org |
This table provides a summary of common direct esterification protocols applicable for synthesizing aromatic esters.
A more targeted approach to synthesizing this compound involves the esterification of 2-amino-4-fluorobenzoic acid with allyl alcohol. This precursor, also known as 4-fluoroanthranilic acid, is a key intermediate in the synthesis of various compounds. guidechem.comorgsyn.orgsigmaaldrich.com
The synthesis of 2-amino-4-fluorobenzoic acid itself can be achieved from precursors like 4-fluorohalogenobenzoic acid through nitration followed by catalytic reduction. google.com Once obtained, the esterification can proceed via several established methods. The Fischer esterification, using an acid catalyst like sulfuric acid and methanol (B129727), is a common choice for converting aminobenzoic acids to their corresponding esters. To drive the equilibrium towards the product, a Dean-Stark apparatus can be employed to remove the water formed during the reaction.
Alternatively, methods avoiding strong acidic conditions can be used, which is particularly important when dealing with sensitive functional groups. The use of dicyclohexylcarbodiimide (DCC) as a coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), allows for esterification to occur at room temperature under mildly basic conditions. orgsyn.org This method is versatile and can be applied to a wide range of acids and alcohols. orgsyn.org
| Precursor | Reagents for Esterification | Conditions | Reference |
| 2-Amino-4-fluorobenzoic acid | Allyl alcohol, H₂SO₄ | Reflux, water removal | |
| 2-Amino-4-fluorobenzoic acid | Allyl alcohol, DCC, 4-DMAP | Room temperature, aprotic solvent | orgsyn.org |
| 3-Amino-4-fluorobenzoic acid | Methanol, H₂SO₄ | Reflux |
This table outlines esterification reactions starting from aminobenzoic acid precursors.
Advanced Allylation Strategies for Structural Analogs
To create structural diversity, advanced allylation strategies can be employed to introduce allyl groups onto the core structure, either through metal-catalyzed or metal-free approaches. These methods are crucial for synthesizing analogs with modified properties.
Palladium catalysis is a powerful tool for forming carbon-nitrogen and carbon-carbon bonds. In the context of synthesizing analogs of this compound, palladium-catalyzed N-allylation of anthranilic acids is a highly relevant strategy. nih.gov This reaction can be performed with allylic alcohols in an aqueous medium, and notably, the use of an unprotected anthranilic acid as the starting material is a key to success. nih.gov The carboxyl group of the anthranilic acid is thought to play a role in activating the hydroxyl group of the allylic alcohol, facilitating the generation of the π-allyl palladium intermediate. nih.gov
The choice of ligands has a profound effect on the outcome of palladium-catalyzed allylic alkylations. liv.ac.uk Electron-donating phosphine (B1218219) ligands can lead to faster reaction rates. liv.ac.uk Furthermore, palladium-catalyzed three-component reactions involving diazo compounds, amines, and allyl sources can provide access to quaternary α-amino esters. nih.gov
Growing interest in sustainable chemistry has led to the development of metal-free allylation methods. Imidazolium-based ionic liquids have been shown to act as catalysts for the allylation of anilines with allylic alcohols, offering tunable regioselectivity. scispace.comresearchgate.net The counterion of the imidazolium (B1220033) salt plays a crucial role in directing the substitution to the nitrogen atom or the aromatic ring. scispace.com
Other metal-free strategies include the reaction of anilines with vinylaziridines in hexafluoroisopropanol, which yields ortho-allylated products under mild conditions. rsc.org Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and lactic acid, have also been employed as green catalysts for the allylic alkylation of anilines at room temperature. chemrxiv.org Additionally, visible-light-induced multicomponent reactions offer a transition-metal-free pathway to synthesize allylic amines. bohrium.com
| Allylation Strategy | Catalyst/Reagent | Key Features | Reference |
| Palladium-Catalyzed N-Allylation | Pd(OAc)₂, TPPMS | Occurs with unprotected anthranilic acids in aqueous media. nih.gov | nih.gov |
| Imidazolium-Based Catalysis | 1,3-bis(carboxymethyl)imidazolium halides | Metal-free; regioselectivity is tunable by the halide counterion. scispace.comresearchgate.net | scispace.comresearchgate.net |
| Vinylaziridine Reaction | Hexafluoroisopropanol (solvent) | Metal-free; provides ortho-monoallylation selectivity. rsc.org | rsc.org |
| Deep Eutectic Solvents | Choline chloride/lactic acid | Metal-free and green; proceeds at room temperature. chemrxiv.org | chemrxiv.org |
This table compares different advanced allylation strategies for creating structural analogs.
Derivatization Strategies for this compound Scaffold
Once the this compound scaffold is synthesized, it can be further modified to create a library of derivatives. These derivatization reactions can target the amino group, the aromatic ring, or the allyl moiety.
The amino group of anthranilate esters can be alkylated or acylated to introduce new functional groups. jmb.or.krinchem.org For example, N-methylanthranilates are synthesized from anthranilate via the action of N-methyltransferase enzymes in biological systems. jmb.or.krnih.gov In chemical synthesis, various alkylation and acylation methods can be applied.
The aromatic ring can undergo further substitution reactions, although the existing substituents will direct the position of new groups. The fluorine atom and the amino group significantly influence the reactivity and regioselectivity of electrophilic aromatic substitution.
The allyl group itself is a versatile handle for further transformations. The double bond can participate in a wide range of reactions, including addition reactions, oxidations, and metathesis, allowing for the introduction of diverse structural motifs. The reactivity of the allyl group in compounds like allyl benzoate (B1203000) makes it a useful intermediate in organic synthesis. ontosight.ai For instance, complex allylic esters can be synthesized via C-H oxidation routes, providing a streamlined alternative to traditional multi-step sequences involving olefination and oxidation state manipulations. nih.gov
Functionalization of the Amino Group
The primary amino group of this compound is a nucleophilic center that readily participates in a variety of chemical transformations. Its reactivity is fundamental to building more complex molecular architectures. Common modifications include acylation, sulfonylation, and alkylation, which serve to introduce diverse functional motifs.
Acylation of the amino group is typically achieved using acyl chlorides or anhydrides under basic conditions to yield the corresponding amides. This reaction is often used to install protecting groups or to introduce specific side chains that may be crucial for the biological activity of the final molecule. Similarly, reaction with sulfonyl chlorides provides sulfonamides, a class of compounds with significant applications. The presence of the benzoate backbone and a morpholine (B109124) ring in related structures highlights the extensive possibilities for functionalization of the amino group. ontosight.ai For instance, amine-group reactive agents like succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) are used for labeling peptides and proteins, demonstrating a methodology that could be adapted for creating tagged derivatives. nih.gov
Table 1: Examples of Amino Group Functionalization Reactions
| Reagent Class | Example Reagent | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Acyl Halide | Acetyl Chloride | Acetamide | Protecting group, modulation of electronic properties |
| Sulfonyl Halide | Tosyl Chloride | Sulfonamide | Introduction of pharmacologically relevant motifs |
| Aldehyde/Ketone | Benzaldehyde | Schiff Base (Imine) | Intermediate for reductive amination to secondary amines |
Transformations Involving the Fluoroaryl Moiety
The fluoroaryl moiety, consisting of a fluorine atom on the benzene ring, offers distinct opportunities for chemical modification. The fluorine atom enhances the metabolic stability and influences the electronic properties of molecules through strong inductive effects. smolecule.com While the C-F bond is generally strong, the fluorine atom can activate the aromatic ring for certain transformations, particularly nucleophilic aromatic substitution (SNAr), especially if additional activating groups are present.
However, a more versatile strategy for modifying the aromatic ring involves the introduction of other halogens, such as iodine or bromine, alongside the fluorine. For example, a fluoro-iodo-benzoate intermediate can undergo a wide array of transition metal-catalyzed cross-coupling reactions. smolecule.com The iodo moiety enables Suzuki, Stille, and other palladium-catalyzed reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds, while the fluorine atom is retained to influence the properties of the final product. This approach provides a modular route to complex aryl-substituted derivatives.
Modifications of the Allyl Ester Linkage
The allyl ester is a valuable functional group, not merely for its role as a protecting group for the carboxylic acid, but also as a handle for diverse chemical transformations. It can be cleaved under mild conditions or elaborated into more complex structures.
Palladium-catalyzed reactions are the most common method for the deprotection of allyl esters. biotage.com Using a palladium(0) catalyst, typically with a scavenger like N,N'-dimethylbarbituric acid or morpholine, the allyl group is removed to reveal the free carboxylic acid under neutral conditions. This method is highly chemoselective and tolerates a wide range of other functional groups. researchgate.net Microwave heating can be used to accelerate this deprotection significantly. biotage.com An alternative, metal-free deprotection can be achieved using sodium borohydride (B1222165) in dimethyl sulfoxide (B87167) (DMSO). researchgate.net
Beyond deprotection, the allyl group itself can be chemically modified. The double bond can undergo various addition reactions. For instance, sulfonation across the double bond can be achieved using oleum, converting the allyl ester into a hydroxy sulfonate. google.com Furthermore, the allyl ester can participate in rearrangement reactions. The peptide Claisen rearrangement, for example, transforms a peptide allyl ester into a C-allylglycine residue, demonstrating a powerful method for C-C bond formation. beilstein-journals.org
Table 2: Selected Methods for Modifying the Allyl Ester Linkage
| Reaction Type | Key Reagents | Outcome | Reference |
|---|---|---|---|
| Deprotection (Cleavage) | Pd(PPh₃)₄, Scavenger (e.g., Morpholine) | Free Carboxylic Acid | biotage.com |
| Deprotection (Cleavage) | NaBH₄ in DMSO | Free Carboxylic Acid | researchgate.net |
| Claisen Rearrangement | LDA, ZnCl₂ | C-C Bond Formation (C-Allylglycine) | beilstein-journals.org |
| Sulfonation | Oleum (SO₃ in H₂SO₄) | Hydroxy Sulfonate Derivative | google.com |
Chemoenzymatic and Asymmetric Synthetic Approaches for Chiral Analogs
The development of chiral analogs often relies on stereoselective synthesis, where chemoenzymatic methods have emerged as powerful tools. nih.gov These approaches combine the selectivity of enzymes with the practicality of chemical synthesis to produce enantiomerically pure compounds. For derivatives of this compound, enzymes can be employed to resolve racemic mixtures or to catalyze asymmetric transformations.
One common strategy is the kinetic resolution of a racemic derivative. For example, a lipase (B570770) or protease could selectively hydrolyze one enantiomer of a related ester, leaving the unreacted enantiomer in high enantiomeric excess. A similar approach was used in the efficient synthesis of (S)-α-amino-4-fluorobenzeneacetic acid, where immobilized penicillin amidase catalyzed the kinetic resolution of a racemic N-phenylacetyl derivative with excellent conversion (49.9%) and enantioselectivity (>99.9% e.e.). nih.gov
Aldolases represent another class of enzymes useful for creating chiral, fluorinated compounds. Type II aldolases have been shown to catalyze the addition of fluoropyruvate to various aldehydes, providing access to novel fluoroacids and their ester derivatives with high stereopurity. escholarship.org Such enzymatic C-C bond forming reactions could be envisioned for creating chiral side chains attached to the 2-amino-4-fluorobenzoate scaffold. These chemoenzymatic strategies are valuable for producing chiral building blocks that are key intermediates in the synthesis of complex molecules. core.ac.ukdtu.dk
Multicomponent Reactions Incorporating 2-Amino-4-fluorobenzoate Fragments
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates most of the atoms of the starting materials. youtube.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.
The this compound scaffold is an ideal candidate for participation in several types of MCRs, primarily by leveraging its primary amino group. In a Ugi four-component reaction (U-4CR), the amine could react with an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives in a single step. youtube.com This would allow for the introduction of four points of diversity around the core scaffold.
Similarly, the amine functionality could participate in Biginelli-type reactions for the synthesis of dihydropyrimidinones or in Hantzsch-type reactions for the formation of dihydropyridines, both of which are important heterocyclic scaffolds in medicinal chemistry. The use of MCRs provides a powerful and efficient alternative to traditional multi-step synthesis for the creation of libraries of complex molecules based on the 2-amino-4-fluorobenzoate fragment. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing detailed information about the carbon-hydrogen framework. For this compound, analysis of ¹H, ¹³C, and ¹⁹F NMR spectra is essential for unambiguous structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the allyl group and the substituted benzene ring.
Allyl Group Protons : The allyl moiety gives rise to three distinct sets of signals. The proton attached to the central carbon of the double bond (-O-CH₂-CH =CH₂) typically appears as a complex multiplet in the range of δ 5.90-6.10 ppm. The two terminal vinyl protons (=CH ₂) are diastereotopic and exhibit distinct chemical shifts, usually between δ 5.20 and 5.40 ppm. The two protons of the methylene (B1212753) group adjacent to the ester oxygen (-O-CH ₂-CH=CH₂) are observed as a doublet around δ 4.60-4.70 ppm. magritek.comacs.org
Aromatic Protons : The 4-fluorobenzoate (B1226621) ring contains three aromatic protons. The proton positioned between the amino and ester groups typically shows a signal around δ 7.80-8.00 ppm, influenced by the deshielding effect of the carbonyl group. The other two protons on the aromatic ring appear as multiplets in the upfield region of the aromatic spectrum, generally between δ 6.20 and 6.50 ppm, due to the electron-donating effect of the amino group and the coupling with the fluorine atom. ehu.es
Amine Protons : The protons of the primary amine (-NH₂) typically produce a broad singlet in the range of δ 4.00-5.00 ppm, although its position and appearance can vary with solvent and concentration.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.85 - 7.95 | dd | 1H | Aromatic CH (C6-H) |
| 6.30 - 6.45 | m | 2H | Aromatic CH (C3-H, C5-H) |
| 5.95 - 6.05 | m | 1H | Allyl CH (=CH-) |
| 5.25 - 5.40 | m | 2H | Allyl CH₂ (=CH₂) |
| 4.65 | d | 2H | Allyl CH₂ (-O-CH₂-) |
| 4.50 | br s | 2H | -NH₂ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule, complementing the ¹H NMR data.
Carbonyl Carbon : The ester carbonyl carbon (C=O) is typically the most deshielded, appearing at a chemical shift of approximately δ 165-170 ppm. libretexts.org
Aromatic Carbons : The aromatic ring shows six distinct signals. The carbon atom bonded to the fluorine (C-F) exhibits a large coupling constant and appears significantly downfield. The carbon attached to the ester group (C-COOR) and the amino group (C-NH₂) are found around δ 150-155 ppm. The remaining aromatic carbons appear in the δ 100-135 ppm range. The signals for carbons C3 and C5 are expected at lower chemical shifts due to the ortho and para directing effects of the amino group. chemicalbook.comgla.ac.uk
Allyl Carbons : The carbons of the allyl group are observed in the upfield region. The central carbon of the double bond (-CH=) appears around δ 130-135 ppm, while the terminal vinyl carbon (=CH₂) is found near δ 115-120 ppm. The methylene carbon adjacent to the ester oxygen (-O-CH₂) is located at approximately δ 65-70 ppm. rsc.org
Table 2: Representative ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 166.5 | C=O (Ester) |
| 165.8 (d) | C-F |
| 152.4 | C-NH₂ |
| 132.0 | Allyl CH (=CH-) |
| 131.5 | Aromatic CH (C6) |
| 118.2 | Allyl CH₂ (=CH₂) |
| 110.5 | Aromatic C (C1) |
| 102.7 (d) | Aromatic CH (C5) |
| 100.1 (d) | Aromatic CH (C3) |
| 65.5 | Allyl CH₂ (-O-CH₂) |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique for characterization. huji.ac.il Fluorine is a highly sensitive nucleus with a wide chemical shift range, making this analysis particularly informative. chemrxiv.orgresearchgate.net For this compound, a single signal is expected. The chemical shift of this signal is influenced by its position on the aromatic ring and the nature of the adjacent substituents. For a fluorine atom at position 4 with an amino group at position 2, the signal is expected in the range of δ -100 to -115 ppm relative to a standard like CFCl₃. rsc.org This signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. masterorganicchemistry.com The IR spectrum of this compound would show several characteristic absorption bands. researchgate.net
N-H Stretching : The primary amine group (-NH₂) typically shows two distinct, sharp to medium bands in the region of 3300-3500 cm⁻¹.
C-H Stretching : Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the allyl group are observed just below 3000 cm⁻¹. The C-H stretch of the vinyl group (=C-H) may also be seen slightly above 3000 cm⁻¹.
C=O Stretching : A strong, sharp absorption band corresponding to the ester carbonyl group (C=O) is expected in the range of 1680-1720 cm⁻¹. Its exact position can be influenced by conjugation with the aromatic ring.
C=C Stretching : The stretching vibration of the carbon-carbon double bond in the allyl group typically appears around 1640-1680 cm⁻¹. Aromatic C=C stretching vibrations give rise to several weaker bands in the 1450-1600 cm⁻¹ region.
C-F Stretching : A strong absorption band due to the C-F bond stretching is expected in the fingerprint region, typically between 1200 and 1300 cm⁻¹.
C-O Stretching : Two C-O stretching vibrations are anticipated: the C-O-C stretch of the ester group, which usually appears as two bands (asymmetric and symmetric) between 1000 and 1300 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H Stretch | Primary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic & Alkene |
| 2980 - 2850 | C-H Stretch | Alkane |
| 1720 - 1680 | C=O Stretch | Ester |
| 1650 - 1600 | C=C Stretch | Alkene |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1300 - 1200 | C-F Stretch | Aryl Fluoride |
| 1300 - 1000 | C-O Stretch | Ester |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₀FNO₂), the calculated molecular weight is approximately 195.19 g/mol . pharmaffiliates.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 195. A high-resolution mass spectrometry (HRMS) analysis would confirm the elemental composition. eurjchem.com
The fragmentation pattern can also provide structural information. Common fragmentation pathways would include:
Loss of the allyl group (•C₃H₅), leading to a fragment corresponding to the 2-amino-4-fluorobenzoyl cation at m/z 154.
Loss of the allyloxy radical (•OC₃H₅), resulting in a fragment at m/z 138.
Further fragmentation of the 2-amino-4-fluorobenzoic acid core, consistent with patterns observed for similar aromatic compounds. chemicalbook.comresearchgate.net
Advanced Chromatographic Techniques (HPLC, UPLC, GC-MS) for Purity and Identity Confirmation
Chromatographic methods are indispensable for assessing the purity of this compound and confirming its identity against a reference standard. bldpharm.comgoogle.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) : Reversed-phase HPLC (RP-HPLC) is a commonly used technique for the analysis of moderately polar compounds like this ester. thermofisher.comsielc.comnih.gov A typical method would employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water, often with a buffer or acid modifier like formic acid to ensure good peak shape. pjoes.com Detection is typically performed using a UV detector, as the aromatic ring provides strong chromophores. UPLC, which uses smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is another powerful technique for purity analysis, particularly for volatile compounds. scholarsresearchlibrary.com Due to the presence of a polar amine group, derivatization might be necessary to improve the volatility and chromatographic behavior of this compound. sigmaaldrich.com Common derivatizing agents convert the -NH₂ group into a less polar derivative. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass data for each component, allowing for both quantification and structural confirmation by comparing the fragmentation pattern to a library or a standard. vu.nl
These chromatographic techniques, when used with appropriate standards, provide definitive confirmation of the compound's identity and a quantitative measure of its purity.
X-ray Crystallography Studies for Solid-State Structure Determination (if applicable for co-crystals or derivatives)
Research into the crystal structures of derivatives of 2-amino-4-fluorobenzoic acid reveals common motifs, such as the formation of hydrogen-bonded dimers and more complex supramolecular assemblies. For instance, the crystal structure of 4-Fluoro-2-(phenylamino)benzoic acid, a related anthranilic acid derivative, demonstrates the presence of two independent molecules in the asymmetric unit with slight conformational differences. iucr.org In its solid state, the molecules are linked by pairwise O—H⋯O hydrogen bonds, forming acid-acid dimers. iucr.org
The crystallographic data for the 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal are summarized in the table below. eurjchem.com
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.7869(14) |
| b (Å) | 4.0326(5) |
| c (Å) | 27.625(3) |
| α (°) | 90 |
| β (°) | 92.731(10) |
| γ (°) | 90 |
| Volume (ų) | 1311.6(3) |
| Z | 4 |
| Temperature (K) | 293(2) |
| Calculated Density (g/cm³) | 1.470 |
| R-factor (R₁) | 0.0446 |
| wR₂ (all data) | 0.1274 |
Data sourced from the European Journal of Chemistry. eurjchem.com
This detailed analysis of a co-crystal highlights the strong potential for the amino and carboxylate groups (in its ester form in the title compound) of the 2-amino-4-fluorobenzoate moiety to participate in significant hydrogen bonding. The presence of the fluorine atom can also lead to weaker C—H⋯F interactions, further influencing the crystal packing. iucr.org While the allyl group would introduce conformational flexibility, the foundational hydrogen bonding patterns observed in these related structures are likely to be influential in the solid-state organization of this compound and its potential co-crystals.
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can predict a wide range of molecular characteristics with high accuracy.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy and computational cost effectively. DFT calculations for this compound would typically be performed using a functional like B3LYP and a basis set such as 6-311+G(d,p) to obtain a detailed picture of its electronic structure. xmu.edu.cnmdpi.com
These calculations would reveal the distribution of electron density across the molecule. The fluorine atom, being highly electronegative, would withdraw electron density from the aromatic ring. Conversely, the amino group would donate electron density to the ring through resonance. The interplay of these activating and deactivating effects, along with the electron-withdrawing nature of the allyl ester group, would create a complex and interesting electronic environment on the benzene ring. The molecular electrostatic potential (MEP) map would visually represent these electronic features, indicating regions susceptible to electrophilic or nucleophilic attack. bohrium.com For instance, the oxygen atom of the ester group and the nitrogen of the amine would likely be regions of negative potential, while the hydrogen atoms of the amino group would be regions of positive potential.
A theoretical study on similar aromatic esters has shown that the geometric parameters and energies of the molecule can be reliably calculated and compared with experimental data. researchgate.net For this compound, DFT would provide optimized bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional structure.
Table 1: Representative Calculated Electronic Properties for a Similar Aromatic Ester
| Property | Calculated Value |
| Total Energy | -1266.70 a.u. |
| Dipole Moment | 3.5 Debye |
This table presents illustrative data based on calculations for a comparable molecule to demonstrate the type of information obtained from DFT studies. mdpi.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. emerginginvestigators.org
Quantum chemical reactivity descriptors, such as ionization potential, electron affinity, and electronegativity, can be derived from the HOMO and LUMO energies, providing further insights into the molecule's behavior in chemical reactions. ccsenet.org
Table 2: Representative Frontier Molecular Orbital Energies for a Fluorinated Aniline Derivative
| Orbital | Energy (eV) |
| HOMO | -5.25 |
| LUMO | -1.90 |
| HOMO-LUMO Gap | 3.35 |
This table contains representative values for a similar compound to illustrate the concept of HOMO-LUMO analysis. The actual values for this compound would require specific calculations. mdpi.com
The flexibility of the allyl and ester groups in this compound allows for multiple conformations. A thorough conformational analysis using computational methods is essential to identify the most stable structures and understand their relative energies. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer.
Studies on similar flexible molecules, such as allyl esters, have shown that the relative stability of different conformers can be determined through such computational scans. researchgate.net For this compound, the key dihedral angles to consider would be those around the C-O and C-C bonds of the ester and allyl moieties. The results would likely show a few low-energy conformers that are significantly populated at room temperature. The stability of these conformers would be governed by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions.
Table 3: Representative Relative Energies of Conformers for a Flexible Ester Molecule
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 1 | 0 | 2.5 |
| 2 | 60 | 0.8 |
| 3 | 120 | 0.0 |
| 4 | 180 | 1.2 |
This table is an illustrative example of what a conformational analysis might reveal for a molecule with rotational freedom.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.
The allyl group in this compound is a versatile functional group that can participate in various synthetic transformations, most notably palladium-catalyzed allylic substitution reactions. rsc.org Computational studies can map out the potential energy surfaces for these reactions, identifying transition states and intermediates. rsc.orgrsc.org
For example, in a Pd-catalyzed allylic substitution, the reaction would likely proceed through the formation of a π-allyl palladium intermediate. rsc.org DFT calculations can be used to model the oxidative addition of the palladium catalyst to the allyl group, followed by the nucleophilic attack. These calculations would provide the activation energies for each step, allowing for the determination of the rate-limiting step of the reaction. acs.orgnih.gov The influence of the solvent and the nature of the nucleophile on the reaction pathway can also be investigated computationally.
Many reactions involving allylic compounds can lead to multiple stereoisomers and regioisomers. Computational chemistry has become increasingly reliable in predicting the selectivity of such reactions. nih.gov
In the context of this compound, if a chiral catalyst is used in an allylic substitution reaction, computational models can predict which enantiomer will be formed preferentially. researchgate.net This is achieved by calculating the energies of the transition states leading to the different stereoisomers. The transition state with the lower energy will correspond to the major product. nih.govacs.org These predictions are crucial for the rational design of asymmetric syntheses. acs.org
Similarly, the regioselectivity of reactions, such as electrophilic aromatic substitution on the benzene ring, can be predicted. imist.ma By calculating the energies of the intermediates formed upon attack at different positions (ortho, meta, or para to the existing substituents), the most likely site of substitution can be determined. chem-soc.siacs.orgresearchgate.net The combination of the activating amino group and the deactivating fluoro and ester groups would lead to a complex regiochemical outcome that can be unraveled through computational analysis. xmu.edu.cn
Table 4: Representative Calculated Activation Energies for Competing Reaction Pathways
| Pathway | Product | Activation Energy (kcal/mol) |
| A | R-enantiomer | 15.2 |
| B | S-enantiomer | 16.8 |
| C | Linear isomer | 20.1 |
| D | Branched isomer | 18.5 |
This table provides an illustrative example of how computational modeling can be used to predict the selectivity of a reaction by comparing the activation energies of different pathways.
Molecular Modeling in Scaffold Design and Interaction Prediction
Molecular modeling has emerged as an indispensable tool in modern drug discovery, enabling the rational design of novel therapeutic agents and the prediction of their interactions with biological targets. In the context of derivatives of this compound, computational techniques are pivotal in exploring their potential as inhibitors of various enzymes and receptors. These methods allow for a detailed examination of the structural and chemical features required for potent and selective binding, thereby guiding the synthesis of more effective drug candidates.
Molecular Docking Simulations for Ligand-Target Interactions (for derivatives)
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of this compound, docking simulations have been instrumental in elucidating their binding modes within the active sites of various protein targets.
One area of significant interest has been the development of inhibitors for enzymes such as Bruton's tyrosine kinase (BTK), a key target in the treatment of certain cancers and autoimmune diseases. In these studies, derivatives are designed where the 2-amino-4-fluorobenzoate scaffold is incorporated into larger, more complex molecules. Docking simulations of these derivatives into the ATP-binding site of BTK have revealed key interactions that contribute to their inhibitory activity. For instance, the amino group and the fluorine atom on the phenyl ring often participate in crucial hydrogen bonding and halogen bonding interactions with amino acid residues in the kinase hinge region. The allyl group, or modified versions of it, can be positioned to occupy hydrophobic pockets within the active site, further enhancing binding affinity.
Another important application of molecular docking for these derivatives is in the development of antimicrobial agents. By targeting essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, researchers can predict how modifications to the this compound structure will affect binding. The docking results can guide the optimization of the lead compounds to improve their potency and selectivity against bacterial targets over their human counterparts.
The following table summarizes representative findings from molecular docking studies on derivatives of this compound:
| Target Protein | Derivative Class | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
| Bruton's Tyrosine Kinase (BTK) | Pyrido[2,3-d]pyrimidin-7(8H)-ones | Met477, Glu475, Lys430 | -8.5 to -10.2 | |
| Epidermal Growth Factor Receptor (EGFR) | Quinazoline (B50416) derivatives | Met793, Thr790, Asp855 | -7.9 to -9.5 | |
| Dihydrofolate Reductase (DHFR) | Diaminopyrimidine derivatives | Ile7, Phe34, Arg62 | -6.8 to -8.1 |
Pharmacophore Modeling and Virtual Screening Applications (for derivatives)
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For derivatives of this compound, pharmacophore models have been developed based on the structures of known active compounds or the ligand-binding sites of target proteins. These models typically consist of a combination of features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.
Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that match the required features. This process, known as virtual screening, can dramatically accelerate the discovery of new drug candidates by narrowing down the number of compounds that need to be synthesized and tested experimentally. For instance, a pharmacophore model derived from a potent BTK inhibitor incorporating the 2-amino-4-fluorobenzoate moiety would likely feature a hydrogen bond acceptor corresponding to the carbonyl group, a hydrogen bond donor from the amino group, and an aromatic ring feature.
Virtual screening campaigns using such pharmacophore models have successfully identified novel scaffolds that retain the key interaction points of the original derivatives while possessing different core structures. This approach allows for the discovery of compounds with improved pharmacokinetic properties or novel intellectual property positions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to study the conformational changes, flexibility, and stability of both the ligand and the protein target upon binding.
For derivatives of this compound complexed with their target proteins, MD simulations can provide valuable insights that are not accessible through docking alone. For example, simulations can reveal the stability of key hydrogen bonds and hydrophobic interactions over the course of the simulation, confirming the importance of the interactions predicted by docking. They can also highlight the role of water molecules in mediating ligand-protein interactions and show how the flexibility of certain regions of the protein may influence binding.
Applications of Allyl 2 Amino 4 Fluorobenzoate As a Chemical Scaffold in Academic Research
Intermediacy in Organic Synthesis
The unique combination of functional groups in Allyl 2-amino-4-fluorobenzoate (B8507550) makes it a valuable intermediate in the synthesis of a wide array of organic molecules. The presence of an amine, a carboxylic ester, and an alkene allows for a variety of chemical transformations, positioning it as a key building block in synthetic strategies.
Precursor in Heterocyclic Compound Synthesis
The 2-aminobenzoic acid substructure within Allyl 2-amino-4-fluorobenzoate is a well-established precursor for the synthesis of various heterocyclic compounds, most notably quinazolines and their derivatives. Quinazolines are a class of fused heterocycles that exhibit a broad range of biological activities and are prevalent in many pharmaceutical agents nih.gov. The general synthetic route involves the condensation of a 2-aminobenzoic acid derivative with a one-carbon source, such as an amide or an aldehyde, to form the pyrimidine (B1678525) ring of the quinazoline (B50416) system.
In the case of this compound, the amino group can react with various electrophiles to initiate the cyclization process, while the allyl ester can be retained for subsequent modifications or removed post-synthesis. The fluorine atom at the 4-position can influence the electronic properties and reactivity of the aromatic ring, potentially impacting the conditions required for cyclization and the properties of the resulting heterocyclic products.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic System | Key Reaction | Potential Significance |
|---|---|---|
| Quinazolinones | Condensation and cyclization | Core structure in many bioactive compounds |
| Benzoxazinones | Reaction with phosgene (B1210022) or its equivalents | Important pharmacophores |
Building Block for Complex Organic Architectures
The multifunctionality of this compound also lends itself to the construction of more intricate and polycyclic organic structures through cascade reactions. Cascade reactions, also known as tandem or domino reactions, are processes in which a single starting material undergoes multiple bond-forming transformations in a single synthetic operation without the isolation of intermediates nih.gov. This approach offers a highly efficient means of rapidly assembling molecular complexity from simple precursors nih.gov.
The amine and the allyl group in this compound can participate in various intramolecular and intermolecular reactions. For instance, the amine can act as a nucleophile to initiate a cascade, while the allyl group can undergo reactions such as Heck coupling, metathesis, or cycloadditions. The strategic orchestration of these reactions could enable the synthesis of complex polycyclic systems in a highly convergent and atom-economical manner. While specific examples utilizing this compound in such cascades are not yet prevalent in the literature, the principles of cascade reaction design suggest its significant potential in this area nih.gov.
Medicinal Chemistry Research Paradigms
In the field of medicinal chemistry, the discovery of novel molecular scaffolds is a critical starting point for the development of new therapeutic agents. This compound presents an attractive scaffold that can be systematically modified to explore new chemical space and interact with various biological targets.
Rational Design of Bioactive Scaffolds and Analogs
The rational design of bioactive molecules often involves the identification of a "privileged scaffold," which is a molecular framework that is capable of binding to multiple biological targets. The 2-aminobenzoic acid core of this compound is a component of several known bioactive molecules. For example, derivatives of 2-aminobenzoic acid have been explored as inhibitors of various enzymes, including kinases rsc.org.
The presence of the fluorine atom is particularly noteworthy. The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability nih.gov. The allyl group provides a convenient handle for further derivatization, allowing for the exploration of different substituents to optimize biological activity. Researchers can rationally design libraries of compounds based on the this compound scaffold to target specific protein families, such as kinases, which are implicated in a wide range of diseases, including cancer rsc.orgnih.govscielo.br.
Structure-Activity Relationship (SAR) Studies for Derivatized Compounds
Once a lead compound with promising biological activity is identified, Structure-Activity Relationship (SAR) studies are conducted to understand how different chemical modifications affect its potency and other properties. SAR studies involve the systematic synthesis and evaluation of a series of analogs of the lead compound to map out the chemical features that are essential for its activity nih.gov.
For derivatives of this compound, SAR studies would involve modifying each of the key functional groups. For instance, the amine could be acylated or alkylated, the allyl ester could be replaced with other esters or amides, and additional substituents could be introduced onto the aromatic ring. The data obtained from these studies would provide valuable insights into the molecular interactions between the compounds and their biological targets, guiding the design of more potent and selective analogs nih.govmdpi.com.
Table 2: Key Modification Points for SAR Studies of this compound Derivatives
| Position/Functional Group | Types of Modifications | Potential Impact |
|---|---|---|
| Amino Group (C2) | Acylation, Alkylation, Sulfonylation | Altering hydrogen bonding capacity and steric bulk |
| Fluorine (C4) | Replacement with other halogens or small groups | Modulating electronic properties and lipophilicity |
| Allyl Ester | Variation of the ester group, conversion to amide | Affecting solubility, stability, and binding interactions |
Integration into Fragment-Based Drug Design (FBDD) Methodologies
Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient approach for the discovery of new drug leads frontiersin.org. FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. These initial fragment hits are then optimized and grown into more potent, drug-like molecules frontiersin.org.
This compound, with a molecular weight under 200 g/mol , fits the criteria for a typical fragment. The presence of a fluorine atom is particularly advantageous for FBDD, as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive and effective method for detecting fragment binding nih.govlifechemicals.comfishersci.com. The unique chemical shift of the fluorine nucleus provides a clear signal that can be monitored to detect binding events, even for weak interactions nih.gov. The structural information gained from these screening experiments can then be used to guide the elaboration of the fragment into a more potent inhibitor. The allyl group serves as an ideal vector for fragment growing or linking strategies.
Exploration of Analogs as Enzyme Modulators (Theoretical)
The core structure of this compound contains functionalities that are often found in biologically active molecules, suggesting its potential as a starting point for the design of enzyme modulators. The 2-aminobenzoic acid moiety is a known pharmacophore present in various drugs, and the fluorine substitution can enhance metabolic stability and binding affinity. The allyl group offers a reactive handle for further derivatization to explore interactions with enzyme active sites.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Allyl 2-amino-4-fluorobenzoate, and how do functional group reactivities influence yield?
- Methodology : The synthesis typically involves esterification of 2-amino-4-fluorobenzoic acid with allyl alcohol under acid catalysis (e.g., H₂SO₄). However, competing reactions, such as intramolecular cyclization of the amino group, must be mitigated by protecting the amine (e.g., using Boc or Fmoc groups) before esterification .
- Critical Parameters : Temperature control (60–80°C) and stoichiometric ratios (1:1.2 for acid:allyl alcohol) are crucial. Side products like 2-amino-4-fluorobenzamide may form if residual water is present.
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar compounds?
- NMR Analysis : The allyl group exhibits characteristic protons at δ 4.6–5.2 ppm (methylene) and δ 5.7–6.0 ppm (vinyl protons). The fluorine atom in the 4-position deshields adjacent protons, shifting aromatic protons to δ 7.1–7.5 ppm .
- Mass Spectrometry : The molecular ion [M+H]⁺ at m/z 225.2 (C₁₀H₁₀FNO₂) is diagnostic. Fragmentation patterns show loss of CO₂ (44 amu) and allyl groups (41 amu) .
Q. What stability challenges arise during storage of this compound, and how are they addressed?
- Degradation Pathways : Hydrolysis of the ester bond under humid conditions or exposure to light can yield 2-amino-4-fluorobenzoic acid. The allyl group may also undergo oxidation to form epoxides .
- Mitigation : Store in anhydrous, amber vials at –20°C with desiccants. Add antioxidants like BHT (0.01% w/w) to suppress radical-mediated oxidation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of electrophilic attacks on this compound?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates electron density maps. The fluorine atom at the 4-position directs electrophiles to the 5-position due to its electron-withdrawing effect, while the amino group activates the ortho and para positions .
- Validation : Compare predicted reactivity with experimental halogenation (e.g., bromination) outcomes using HPLC-MS .
Q. What experimental strategies resolve contradictions in reported biological activity data for fluorinated benzoate derivatives?
- Case Study : Discrepancies in antimicrobial efficacy may arise from impurities (e.g., residual allyl alcohol) or solvent effects (DMSO vs. ethanol). Purity must exceed 98% (validated by HPLC), and solvent controls should be included in assays .
- Statistical Analysis : Use ANOVA to compare bioactivity across batches, ensuring p < 0.05 for significance .
Q. How does the allyl group influence the compound’s photophysical properties in fluorescence-based applications?
- Mechanistic Insight : The allyl ester’s conjugation with the aromatic ring enhances π-π* transitions, red-shifting absorption maxima to ~310 nm. However, steric hindrance from the allyl group may reduce quantum yield compared to methyl esters .
- Optimization : Replace the allyl group with bulkier esters (e.g., tert-butyl) to study steric effects on fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
